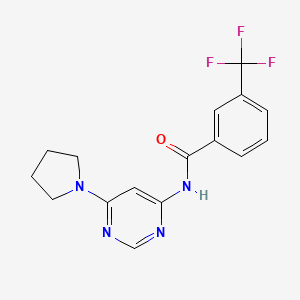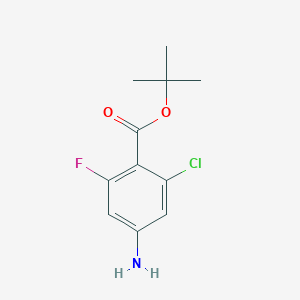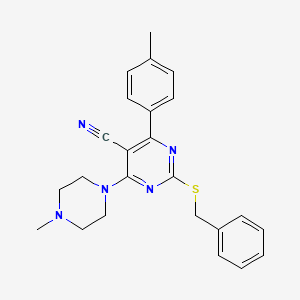
Methylpyridin-3-ylmethylamine dihydrochloride
Descripción general
Descripción
“Methylpyridin-3-ylmethylamine dihydrochloride” is a chemical compound with the molecular formula C7H10N2·2HCl . It is also known as N-Methyl-1-(pyridin-3-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular weight of “Methylpyridin-3-ylmethylamine dihydrochloride” is 195.09 . The molecular structure consists of a pyridine ring substituted with a methyl group and an amine group .Aplicaciones Científicas De Investigación
Mechanisms of Neurotoxicity and Parkinson's Disease Models
Research on compounds structurally related to Methylpyridin-3-ylmethylamine dihydrochloride, such as MPP+ (a metabolite of MPTP), highlights their role in understanding the mechanisms of neurotoxicity and the development of Parkinson's disease models. Studies have shown how MPP+ selectively targets dopamine neurons, leading to neurodegeneration, by being taken up through the dopamine and norepinephrine uptake systems (Javitch et al., 1985). This research provides crucial insights into the selective toxicity that mimics the pathology of Parkinson's disease, offering pathways for the development of targeted treatments.
Antiviral Research
The synthesis and evaluation of pyridinone derivatives have revealed potent and highly selective antagonists for HIV-1 reverse transcriptase. This includes compounds that have shown significant inhibition of HIV-1 spread in cell cultures, marking them as potential candidates for antiviral therapy (Saari et al., 1992). Such research is pivotal for developing more effective treatments for HIV/AIDS.
Drug Development for Neurodegenerative Diseases
Further studies on the effects of related compounds, like 1‐Methyl‐4‐Phenylpyridinium (MPP+), demonstrate the potential for developing therapeutic interventions for neurodegenerative diseases. The examination of MPP+'s effects on oxidative metabolism and neuronal degeneration highlights the intricate relationship between mitochondrial dysfunction and neurodegeneration, offering potential therapeutic targets for diseases like Parkinson's (Storey et al., 1992).
Osteoporosis Prevention and Treatment
Research into nonpeptide αvβ3 antagonists, including compounds with a pyridine moiety, has identified potent inhibitors that could be used for the prevention and treatment of osteoporosis. These studies have identified compounds with significant in vivo efficacy in models of bone turnover, highlighting their potential as clinical candidates for osteoporosis treatment (Hutchinson et al., 2003).
Advances in Coordination Chemistry and Sensing Applications
The development of luminescent lanthanide complexes and their application in biological sensing demonstrates the versatility of pyridine derivatives in creating novel materials for technological applications. These complexes have been used in the development of luminescent probes for detecting anions, showcasing the potential of these compounds in creating new sensors and diagnostic tools (Halcrow, 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h2-4,6,8H,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYIOWAZURZNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylpyridin-3-ylmethylamine dihydrochloride | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820770.png)

![5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820772.png)
![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820774.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2820778.png)

![8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride](/img/structure/B2820783.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2820785.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2820787.png)

![5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2820792.png)